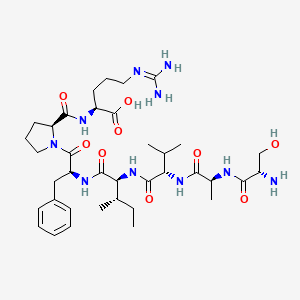
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is a unique organogermanium compound characterized by its distinctive structure, which includes a germanium atom bonded to a dioxazagermocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common method includes the use of phenyl-substituted diols and germanium tetrachloride in the presence of a base to facilitate the formation of the dioxazagermocane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane involves its interaction with specific molecular targets. The germanium atom in the compound can form stable complexes with various biomolecules, potentially disrupting biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Similar structure but with silicon instead of germanium.
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Another similar compound with silicon, often used in similar applications.
Uniqueness
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is unique due to the presence of germanium, which imparts different chemical and physical properties compared to its silicon analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Propiedades
Número CAS |
921595-36-0 |
|---|---|
Fórmula molecular |
C12H19GeNO2 |
Peso molecular |
281.91 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C12H19GeNO2/c1-13(2)15-10-8-14(9-11-16-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
QQHQWDSAGVWACY-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]1(OCCN(CCO1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)

![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)

![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)


![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)

